molecular formula C11H14BrNO3 B2424524 5-Bromo-2-(2-methoxy-ethoxy)-N-methyl-benzamide CAS No. 904877-46-9

5-Bromo-2-(2-methoxy-ethoxy)-N-methyl-benzamide

Cat. No.: B2424524
CAS No.: 904877-46-9
M. Wt: 288.141
InChI Key: MTSUOVLYOFTIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(2-methoxy-ethoxy)-N-methyl-benzamide is an organic compound with the molecular formula C11H14BrNO3 It is a derivative of benzamide, featuring a bromine atom at the 5-position and a methoxyethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-methoxy-ethoxy)-N-methyl-benzamide typically involves multiple steps:

    Methoxyethoxylation: The attachment of a methoxyethoxy group at the 2-position.

    N-Methylation: The methylation of the amide nitrogen.

These reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes:

    Raw Material Selection: Choosing high-purity starting materials.

    Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reaction time.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-methoxy-ethoxy)-N-methyl-benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted benzamides.

    Oxidation: Production of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

5-Bromo-2-(2-methoxy-ethoxy)-N-methyl-benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: The compound is utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industrial Applications: The compound is employed in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-methoxy-ethoxy)-N-methyl-benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(2-methoxyethoxy)benzoic acid
  • 5-Bromo-2-(2-methoxyethoxy)pyrimidine
  • 1-Bromo-2-(2-methoxyethoxy)ethane

Uniqueness

5-Bromo-2-(2-methoxy-ethoxy)-N-methyl-benzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and binding affinity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-bromo-2-(2-methoxyethoxy)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-13-11(14)9-7-8(12)3-4-10(9)16-6-5-15-2/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSUOVLYOFTIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)Br)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.